molecular formula C19H18N2OS B10959264 6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one

6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one

Cat. No.: B10959264
M. Wt: 322.4 g/mol
InChI Key: DGTKTRHSRRYFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-3-thia-1,12-diazapentacyclo[117002,1004,9014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor under specific conditions that promote the formation of the pentacyclic core. Key steps may involve:

    Formation of the initial ring structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form a six-membered ring.

    Introduction of heteroatoms: Sulfur and nitrogen atoms are incorporated into the ring system through nucleophilic substitution or addition reactions.

    Final cyclization and functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as thiols or amines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and acetonitrile are commonly used to dissolve the compound and facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

    Materials Science: Its stability and reactivity are useful in creating advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions due to its ability to bind to specific proteins or enzymes.

Mechanism of Action

The mechanism by which 6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one is unique due to its specific arrangement of rings and the presence of sulfur and nitrogen atoms, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

6-ethyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one

InChI

InChI=1S/C19H18N2OS/c1-2-11-7-8-14-15(9-11)23-19-16(14)18(22)20-17-13-6-4-3-5-12(13)10-21(17)19/h3-6,11H,2,7-10H2,1H3

InChI Key

DGTKTRHSRRYFJE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC3=C2C(=O)N=C4N3CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.